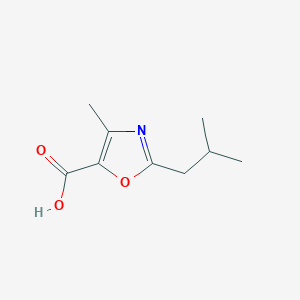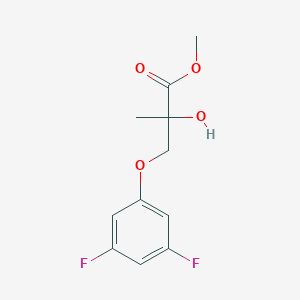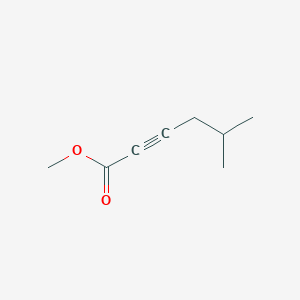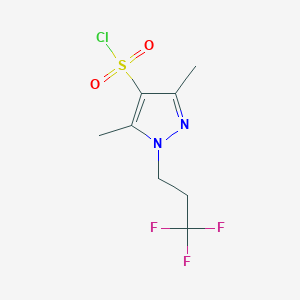
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (MPPC) is a synthetic small molecule molecule used in scientific research for various applications. MPPC is a heterocyclic compound that is composed of nitrogen, carbon and hydrogen atoms. Its molecular formula is C8H8N2O2. MPPC is a versatile molecule that is used in a variety of research applications, including biochemical and physiological studies, as well as lab experiments.
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: serves as a precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. N-(Pyridin-2-yl)amides have varied medicinal applications due to their attractive biological properties.
Anti-Fibrosis Drug Development
This compound is utilized in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with significant anti-fibrotic activities . These derivatives have been evaluated against immortalized rat hepatic stellate cells, showing potential as novel anti-fibrotic drugs.
Antimicrobial Activity
Pyrazole derivatives, including Methyl 5-(2-Pyridyl)pyrazole-3-carboxylate , have been identified as having antimicrobial properties. They are tested against various bacterial strains and yeasts, showing promise as antibacterial and antifungal agents .
Anticancer Properties
Certain pyrazole derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells, inhibit colony formation, and prevent wound healing in cancerous tissues, suggesting potential use in cancer therapy .
properties
IUPAC Name |
methyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGTUSUZROECAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



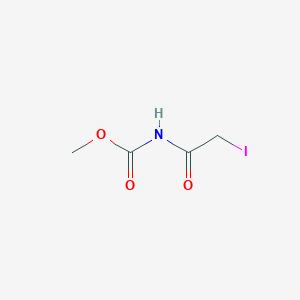
![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)


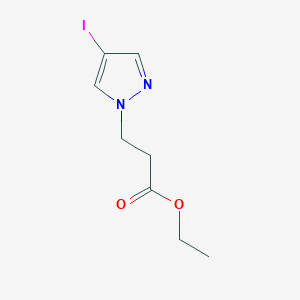
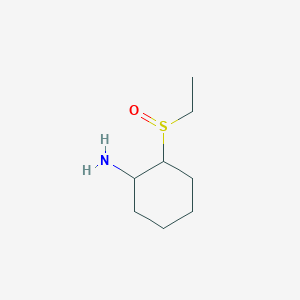
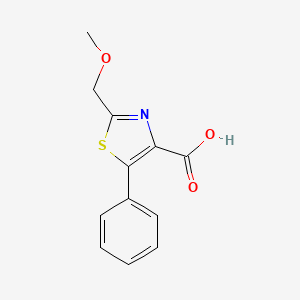
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
